Introduction3-Hydroxypropanal (also known as 3-hydroxypropionaldehyde or 3-hydroxypropional) is an organic compound with the molecular formula C3H6O2. It is a colorless liquid with a characteristic odor. 3-Hydroxypropanal is an important intermediate in the synthesis of a variety of organic compounds, and is used in the production of food flavorings, fragrances, and pharmaceuticals. It is also used as a reagent for the detection of enzymes and for the preparation of a variety of synthetic intermediates.
Synthesis Method3-Hydroxypropanal can be synthesized by the oxidation of propionaldehyde with hydrogen peroxide, or by the reaction of glyoxal with hydrazine. It can also be produced from the hydrolysis of acetals, such as ethylene glycol acetals, or from the hydrolysis of ketals, such as ethylene glycol ketals.
Scientific Research Applications3-Hydroxypropanal has been used in a variety of scientific research applications. It has been used as a reagent for the detection of enzymes, as a substrate in the detection of enzyme activity, and as a reagent in the synthesis of a variety of organic compounds. It has also been used in the preparation of a variety of synthetic intermediates, and in the synthesis of a variety of pharmaceuticals.
Mechanism of Action3-Hydroxypropanal is an intermediate in the synthesis of a variety of organic compounds. It is oxidized to form 3-hydroxypropionic acid, which is then used to form a variety of other compounds. The oxidation of 3-hydroxypropanal is catalyzed by a variety of enzymes, including alcohol dehydrogenases, aldehyde dehydrogenases, and keto reductases.
Biochemical and Physiological Effects3-Hydroxypropanal is metabolized in the body to form 3-hydroxypropionic acid, which is then used to form a variety of other compounds. 3-Hydroxypropionic acid has been found to have a number of biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase, the inhibition of the enzyme phosphofructokinase, and the stimulation of the enzyme glucose-6-phosphatase.
Advantages and Limitations for Lab ExperimentsThe use of 3-hydroxypropanal in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available from a variety of chemical suppliers. It is also relatively easy to handle, and has a relatively low toxicity. However, it should be noted that 3-hydroxypropanal is a flammable liquid, and should be handled with appropriate safety precautions.
Future DirectionsThere are a number of potential future directions for the use of 3-hydroxypropanal in scientific research. These include the development of new methods for the synthesis of organic compounds, the development of new methods for the detection of enzymes, and the development of new pharmaceuticals. In addition, 3-hydroxypropanal could be used to study the biochemical and physiological effects of other organic compounds, and to develop new methods for the synthesis of pharmaceuticals.
|Molecular Weight||74.08 g/mol|
|Other CAS RN||2134-29-4|
|Synonyms||Propanal, 3-hydroxy-; β-Hydroxypropionaldehyde; 3-Oxo-1-propanol; 3-Hydroxypropanal; β-Hydroxypropanal; b-Hydroxypropanal; Reuterin; b-Hydroxypropionaldehyde; Reuterin|
|Origin of Product||United States|
1: Park YS, Choi UJ, Nam NH, Choi SJ, Nasir A, Lee SG, Kim KJ, Jung GY, Choi S,
Shim JY, Park S, Yoo TH. Engineering an aldehyde dehydrogenase toward its
substrates, 3-hydroxypropanal and NAD(+), for enhancing the production of
3-hydroxypropionic acid. Sci Rep. 2017 Dec 7;7(1):17155. doi:
10.1038/s41598-017-15400-x. PubMed PMID: 29214999; PubMed Central PMCID:
2: Mason SA, Arey J, Atkinson R. Kinetics and products of the OH
radical-initiated reaction of 1,4-butanediol and rate constants for the reactions
of OH radicals with 4-hydroxybutanal and 3-hydroxypropanal. Environ Sci Technol.
2010 Jan 15;44(2):707-13. doi: 10.1021/es902666y. PubMed PMID: 20000714.
3: Apple MA, Greenberg DM. Inhibitory effect of DL-2-mercapto-3-hydroxypropanal
on growth of transplantable cancers in mice. Cancer Chemother Rep. 1969
Jun;53(3):195-8. PubMed PMID: 5807481.
4: Maervoet VE, De Maeseneire SL, Avci FG, Beauprez J, Soetaert WK, De Mey M.
High yield 1,3-propanediol production by rational engineering of the
3-hydroxypropionaldehyde bottleneck in Citrobacter werkmanii. Microb Cell Fact.
2016 Jan 28;15:23. doi: 10.1186/s12934-016-0421-y. PubMed PMID: 26822953; PubMed
Central PMCID: PMC4731958.
5: Sabet-Azad R, Sardari RR, Linares-Pastén JA, Hatti-Kaul R. Production of
3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia
coli co-expressing Lactobacillus reuteri propanediol utilization enzymes.
Bioresour Technol. 2015 Mar;180:214-21. doi: 10.1016/j.biortech.2014.12.109. Epub
2015 Jan 7. PubMed PMID: 25614245.
6: Sardari RR, Dishisha T, Pyo SH, Hatti-Kaul R. Semicarbazide-functionalized
resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during
biotransformation of glycerol by Lactobacillus reuteri. J Biotechnol. 2014 Dec
20;192 Pt A:223-30. PubMed PMID: 25456063.
7: Su M, Li Y, Ge X, Tian P. 3-Hydroxypropionaldehyde-specific aldehyde
dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production
in Klebsiella pneumoniae. Biotechnol Lett. 2015 Mar;37(3):717-24. doi:
10.1007/s10529-014-1730-z. Epub 2014 Nov 20. PubMed PMID: 25409630.
8: Dishisha T, Pereyra LP, Pyo SH, Britton RA, Hatti-Kaul R. Flux analysis of the
Lactobacillus reuteri propanediol-utilization pathway for production of
3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from
glycerol. Microb Cell Fact. 2014 May 27;13:76. doi: 10.1186/1475-2859-13-76.
PubMed PMID: 24886501; PubMed Central PMCID: PMC4045878.
9: Tajima T, Fuki K, Kataoka N, Kudou D, Nakashimada Y, Kato J. Construction of a
simple biocatalyst using psychrophilic bacterial cells and its application for
efficient 3-hydroxypropionaldehyde production from glycerol. AMB Express. 2013
Dec 5;3(1):69. doi: 10.1186/2191-0855-3-69. PubMed PMID: 24314120; PubMed Central
10: West TP, Peterson JL. Elevated 3-hydroxypropionaldehyde production from
glycerol using a Citrobacter freundii mutant. Biotechnol Lett. 2014
Jan;36(1):147-52. doi: 10.1007/s10529-013-1343-y. Epub 2013 Sep 24. PubMed PMID: